Tripropylene glycol diacrylate

Catalog No.
S613406
CAS No.
94120-00-0
M.F
C15H24O6
M. Wt
300.35 g/mol
Availability
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Tripropylene glycol diacrylate

CAS Number

94120-00-0

Product Name

Tripropylene glycol diacrylate

IUPAC Name

2-[2-(2-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate

Molecular Formula

C15H24O6

Molecular Weight

300.35 g/mol

InChI

InChI=1S/C15H24O6/c1-6-14(16)20-9-12(4)18-8-11(3)19-10-13(5)21-15(17)7-2/h6-7,11-13H,1-2,8-10H2,3-5H3

InChI Key

LJRSZGKUUZPHEB-UHFFFAOYSA-N

SMILES

CC(COC(C)COC(=O)C=C)OCC(C)OC(=O)C=C

Synonyms

tripropylene glycol diacrylate

Canonical SMILES

CC(COC(C)COC(=O)C=C)OCC(C)OC(=O)C=C

Tripropylene glycol diacrylate is a difunctional acrylic monomer characterized by its ability to polymerize upon exposure to free radicals. Its chemical structure is represented by the formula C15H26O6\text{C}_{15}\text{H}_{26}\text{O}_{6} and it is known for its low viscosity and moderate biodegradability, making it suitable for various industrial applications. The compound is typically a colorless, viscous liquid that has a faint characteristic odor, and it is soluble in water .

Tripropylene glycol diacrylate undergoes polymerization when exposed to ultraviolet light or electron beam radiation, forming cross-linked networks that enhance the properties of coatings and inks. The polymerization process involves the formation of free radicals, which initiate the reaction by attacking the double bonds in the acrylate groups . Additionally, it can react with p-hydroxybenzoic acid, exhibiting antibacterial properties due to its ability to disrupt bacterial cell membranes .

The synthesis of tripropylene glycol diacrylate typically involves the esterification of tripropylene glycol with acrylic acid. A common method includes:

  • Mixing: Combine tripropylene glycol with acrylic acid in a reactor along with a catalyst and polymerization inhibitors.
  • Heating: Gradually heat the mixture to temperatures between 70-115 °C while maintaining specific pressure conditions.
  • Separation: After the reaction period (usually several hours), wash the mixture to separate the organic phase from any aqueous layers.
  • Purification: The organic phase is then treated to remove solvents and impurities through cooling and filtration processes .

Tripropylene glycol diacrylate is extensively used in various industries due to its unique properties:

  • Coatings: It serves as a primary diluent in ultraviolet-curable coatings and inks, enhancing flexibility and water resistance.
  • Adhesives: Utilized in formulating adhesives that require rapid curing and strong bonding capabilities.
  • Photopolymers: Employed in photopolymer applications for printing and other graphic arts technologies.
  • Biomedical: Investigated for potential uses in biomedical applications due to its biocompatibility .

Research indicates that tripropylene glycol diacrylate interacts with biological systems primarily through its reactivity with proteins and lipids, leading to irritation or allergic reactions in sensitive individuals. Studies have shown that exposure can result in skin sensitization reactions, highlighting the need for careful handling in occupational settings .

Several compounds share similarities with tripropylene glycol diacrylate, particularly within the category of acrylate monomers. Here are some notable examples:

Compound NameStructure TypeUnique Features
Diethylene glycol diacrylateDifunctional acrylicLower viscosity; used primarily in coatings
Hexanediol diacrylateDifunctional acrylicHigher molecular weight; improved mechanical properties
Trimethylolpropane triacrylateTrifunctional acrylicEnhanced cross-linking capability; used in tougher coatings
Ethoxylated bisphenol A diacrylateDifunctional acrylicEnhanced flexibility; used in specialty coatings

Tripropylene glycol diacrylate stands out due to its branched alkyl polyether backbone, which provides excellent flexibility and low volatility compared to other acrylates . Its balance between reactivity and low toxicity makes it particularly suitable for consumer products while maintaining performance characteristics desirable in industrial applications.

Physical Description

Liquid

XLogP3

2.2

UNII

VFM08CHC4D

Other CAS

42978-66-5

Wikipedia

1,4,7-trimethyl-3,6-dioxaoctamethylene diacrylate

General Manufacturing Information

Adhesive manufacturing
Miscellaneous manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Printing and related support activities
Printing ink manufacturing
2-Propenoic acid, 1,1'-[(1-methyl-1,2-ethanediyl)bis[oxy(methyl-2,1-ethanediyl)]] ester: ACTIVE

Dates

Modify: 2023-07-20

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